molecular formula C28H27N3O5 B2871137 Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 879624-00-7

Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2871137
CAS No.: 879624-00-7
M. Wt: 485.54
InChI Key: GDKDCUOSDFJPOS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an indole ring and a pyrano[3,2-c]pyridine ring. Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, indoles can be synthesized using a variety of methods. One such method is the Fischer indolisation, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles .


Molecular Structure Analysis

The compound’s structure can be analyzed using the E/Z system, which assigns each substituent attached to a carbon in a double bond either a high or low priority .


Chemical Reactions Analysis

Indoles are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .

Scientific Research Applications

Synthesis and Reactivity

Research has demonstrated methods for synthesizing spiro compounds, including those related to Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate, emphasizing their significance in constructing complex molecular structures. Spiro compounds are known for their unique properties and potential applications in drug development and materials science. The methodologies for synthesizing these compounds involve multi-component reactions, showcasing the compound's utility in forming diverse heterocyclic structures (Andina & Andin, 2016; Sal’nikova, Dmitriev, & Maslivets, 2017).

Heterocyclic Compound Formation

The compound serves as a key intermediate in the formation of novel heterocyclic compounds, which are of great interest in pharmaceutical research due to their biological activities. Studies have explored its reactivity towards various nucleophiles and electrophiles to synthesize a wide range of heterocyclic systems, potentially useful in developing new therapeutic agents (Li et al., 2014; Rahmati, Kenarkoohi, & Khavasi, 2012).

Potential Applications in Drug Discovery

The synthesis of complex spiro and heterocyclic compounds from this chemical intermediate highlights its potential applications in drug discovery and design. By facilitating the creation of compounds with novel biological activities, research on this compound contributes to the identification and development of new drugs, especially in areas where there is a significant need for innovative therapeutic options (Zhu, Lan, & Kwon, 2003).

Future Directions

Indole-based compounds are very important in medicinal chemistry and drug discovery research due to their biological and pharmaceutical activities . The development of new synthetic methods and the design of new indole derivatives are active areas of research .

Properties

IUPAC Name

ethyl 2'-amino-6',7'-dimethyl-1-[(3-methylphenyl)methyl]-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c1-5-35-26(33)23-24(29)36-21-14-17(3)30(4)25(32)22(21)28(23)19-11-6-7-12-20(19)31(27(28)34)15-18-10-8-9-16(2)13-18/h6-14H,5,15,29H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKDCUOSDFJPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C)C(=O)N(C(=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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